molecular formula C11H16BrNO2S B14088896 1-(3-Bromophenyl)-N-tert-butylmethanesulfonamide

1-(3-Bromophenyl)-N-tert-butylmethanesulfonamide

Cat. No.: B14088896
M. Wt: 306.22 g/mol
InChI Key: XEEKZMBHSXSNNX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-N-tert-butylmethanesulfonamide is an organic compound that features a brominated phenyl group attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-N-tert-butylmethanesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired sulfonamide product after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-N-tert-butylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-N-tert-butylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-N-tert-butylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The compound may inhibit or activate the target, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromophenyl)-N-methylmethanesulfonamide
  • 1-(4-Bromophenyl)-N-tert-butylmethanesulfonamide
  • 1-(3-Chlorophenyl)-N-tert-butylmethanesulfonamide

Uniqueness

1-(3-Bromophenyl)-N-tert-butylmethanesulfonamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. Additionally, the bromine atom on the phenyl ring enhances the compound’s electrophilicity, making it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

1-(3-bromophenyl)-N-tert-butylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-11(2,3)13-16(14,15)8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEKZMBHSXSNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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